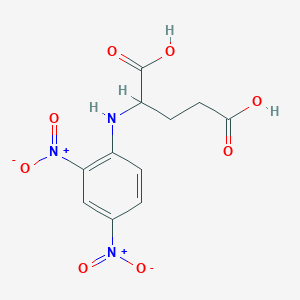
DNP-DL-谷氨酸
描述
DNP-DL-GLUTAMIC ACID is a chemical compound with the molecular formula C11H11N3O8 and a molecular weight of 313.22 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of nitro groups and an aniline moiety, which contribute to its unique chemical properties.
科学研究应用
DNP-DL-GLUTAMIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
DNP-DL-Glutamic Acid, also known as 2-(2,4-Dinitroanilino)pentanedioic acid or N-(2,4-Dinitrophenyl)-DL-glutamic acid, primarily targets glutamate receptors in the body . These receptors play a crucial role in transmitting excitatory signals in the nervous system and are involved in learning and memory processes .
Mode of Action
The compound interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . This interaction leads to changes in the transmission of signals in the nervous system .
Biochemical Pathways
DNP-DL-Glutamic Acid affects the glutamine metabolic pathway . This pathway is critical for cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine metabolism involves complex and dynamic regulations, and glutamine plays various essential roles in almost every cell in the body .
Pharmacokinetics
Studies on similar compounds, such as 2,4-dinitrophenol, suggest that these compounds exhibit significantnonlinear pharmacokinetics . This nonlinearity has been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The activation of glutamate receptors by DNP-DL-Glutamic Acid can lead to various molecular and cellular effects. For instance, it can enhance the excitatory neurotransmission in the nervous system, which can influence learning and memory processes . Moreover, the impact on the glutamine metabolic pathway can affect cell biosynthesis and bioenergetics .
Action Environment
The action, efficacy, and stability of DNP-DL-Glutamic Acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other molecules, pH levels, and temperature.
生化分析
Biochemical Properties
It is known that glutamic acid, a component of DNP-DL-GLUTAMIC ACID, plays a vital role in the biosynthesis of nucleic acids and proteins . It is involved in various metabolic pathways and interacts with a number of enzymes, proteins, and other biomolecules
Cellular Effects
Glutamate, derived from glutamic acid, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Glutamate, a component of DNP-DL-GLUTAMIC ACID, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that DNP-DL-GLUTAMIC ACID is involved in are not well characterized. Glutamate, a component of DNP-DL-GLUTAMIC ACID, is known to be involved in several metabolic pathways, including the synthesis of various metabolites
准备方法
The synthesis of DNP-DL-GLUTAMIC ACID typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the pentanedioic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the aniline ring. Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound .
化学反应分析
DNP-DL-GLUTAMIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, reducing agents, and catalysts.
相似化合物的比较
DNP-DL-GLUTAMIC ACID can be compared with other similar compounds, such as:
2,4-Dinitroaniline: Shares the nitroaniline structure but lacks the pentanedioic acid moiety.
2,4-Dinitrophenol: Contains nitro groups but differs in its overall structure and properties.
2,4-Dinitrobenzoic acid: Similar in having nitro groups and a carboxylic acid moiety but differs in the position and number of functional groups. The uniqueness of DNP-DL-GLUTAMIC ACID lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-(2,4-dinitroanilino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKHTRVUNPZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297200 | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-48-7 | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-DL-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1655-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)

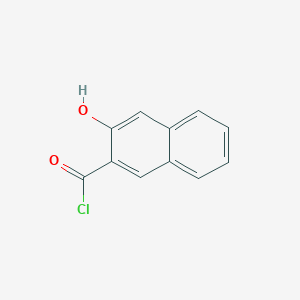

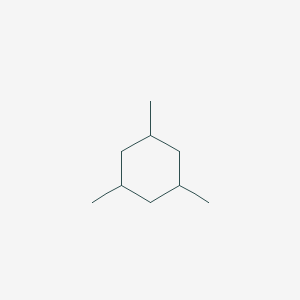



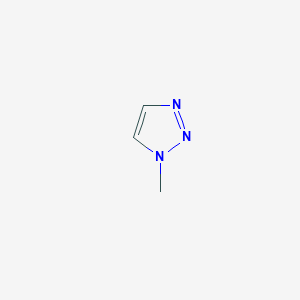

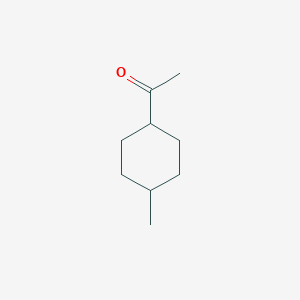
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)


